ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-3-19-9-8-12-13(17(19)22)6-5-7-14(12)24-11-15(20)18-10-16(21)23-4-2/h5-9H,3-4,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZDEUWCISWPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate, also known by its CAS number 898430-92-7, is a compound that belongs to the isoquinoline derivatives family. Its unique structural features suggest potential applications in medicinal chemistry, particularly due to its isoquinoline framework, which is known for various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 394.4 g/mol. The compound's structure includes an isoquinoline moiety and an acetamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₂ |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 898430-92-7 |
The biological activity of this compound may involve interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate their activity, leading to various biological effects. The exact pathways through which the compound exerts its effects are still under investigation.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Antitumor Activity : Isoquinoline derivatives have been studied for their potential antitumor effects. For instance, certain derivatives have shown inhibitory activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Some isoquinoline derivatives exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of isoquinoline derivatives:
Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of isoquinoline derivatives found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB231). The mechanism involved the induction of apoptosis through caspase activation pathways.
Study 2: Anti-inflammatory Properties
Research on related compounds demonstrated that they could reduce inflammation in animal models by inhibiting NF-kB signaling pathways. This suggests potential therapeutic applications for inflammatory diseases.
Study 3: Antimicrobial Activity
A series of isoquinoline derivatives were tested against various bacterial strains, revealing notable antibacterial activity. The most active compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antitumor | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces inflammation via NF-kB inhibition |
| Antimicrobial | Exhibits significant antibacterial activity |
Comparison with Similar Compounds
(a) Methyl 2-[2-(3-Acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido]alkanoate
- Core Structure: Contains a 1,2-dihydroquinolinone ring (vs. isoquinolinone in the target compound), with a methyl group at position 4 and an acetyl group at position 3.
- Functional Groups: Methyl ester and acetamido-alkanoate side chain.
- Synthesis: Prepared via alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate, yielding predominantly N-substituted products (72% yield for 2) and minor O-regioisomers (15% yield for 3) .
- Key Difference: The quinolinone core and methyl/acetyl substituents may reduce lipophilicity compared to the ethyl-substituted isoquinolinone in the target compound.
(b) Ethyl 4-(2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate
- Core Structure: Shares the 1,2-dihydroisoquinolinone core but substitutes position 2 with a 2-ethoxyethyl group (vs. ethyl in the target compound).
- Functional Groups : Benzoate ester (vs. ethyl glycinate) linked via acetamido.
- Molecular Weight : 438.5 g/mol (C₂₄H₂₆N₂O₆), slightly higher than the target compound’s estimated molecular weight (~392.4 g/mol, C₁₉H₂₄N₂O₆).
- Key Difference : The ethoxyethyl substituent and benzoate ester may enhance solubility but reduce metabolic stability compared to the simpler ethyl and glycinate groups .
Implications of Structural Differences
- Solubility : The ethoxyethyl group in ’s compound may improve aqueous solubility, whereas the glycinate ester in the target compound could offer intermediate polarity.
- Metabolic Stability : Ethyl esters (target) are generally more hydrolytically stable than methyl esters (), but less stable than benzoate esters () under physiological conditions.
Preparation Methods
Preparation of 2-Ethyl-1-oxo-1,2-dihydroisoquinolin-5-ol
The dihydroisoquinoline core is synthesized via a Bischler-Napieralski reaction , followed by oxidation and alkylation:
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Cyclization : Treating β-phenylethylamine derivatives with phosphoryl chloride (POCl₃) forms the isoquinoline skeleton.
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Oxidation : The resultant 3,4-dihydroisoquinoline is oxidized using potassium permanganate (KMnO₄) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield 1-oxo-1,2-dihydroisoquinoline.
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Ethylation : Reacting the amine group with ethyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) introduces the 2-ethyl substituent.
Representative Reaction Conditions :
Etherification at the 5-Position
Nucleophilic Aromatic Substitution
The hydroxyl group at the 5-position undergoes etherification with bromoacetyl chloride:
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Base Activation : 2-Ethyl-1-oxo-1,2-dihydroisoquinolin-5-ol is treated with NaH in dimethylformamide (DMF) to deprotonate the hydroxyl group.
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Ether Formation : Bromoacetyl chloride is added dropwise at 0°C, forming 2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetyl bromide.
Optimization Insights :
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Solvent : DMF outperforms THF due to better solubility of intermediates.
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Temperature : Reactions at 0°C minimize side reactions like hydrolysis.
Amide Bond Formation
Coupling with Ethyl Glycinate
The bromoacetyl intermediate reacts with ethyl glycinate hydrochloride via a Schotten-Baumann reaction :
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Base-Mediated Coupling : Triethylamine (TEA) neutralizes HCl, generating the free amine.
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Nucleophilic Displacement : The amine attacks the bromoacetyl group, forming the acetamido linkage.
Reaction Scheme :
Yield Enhancement Strategies :
-
Use of HOBt/EDCl coupling agents improves amide bond formation efficiency.
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Purification : Flash chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
Alternative Synthetic Routes
One-Pot Tandem Approach
Inspired by PMC studies, a tandem [3 + 2]-cycloaddition and oxidation sequence is explored:
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Cycloaddition : Reacting azomethine imines with α,β-unsaturated ketones forms the dihydroisoquinoline core.
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Oxidation : DDQ oxidizes intermediates to the 1-oxo state.
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Side-Chain Introduction : Sequential etherification and amidation steps complete the synthesis.
Advantages :
Analytical Validation and Quality Control
Spectroscopic Characterization
Stability Studies
-
Hydrolytic Sensitivity : The ester group hydrolyzes at pH <3 or >10, requiring neutral storage conditions.
Industrial-Scale Considerations
Cost-Effective Modifications
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures during alkylation can lead to O-regioisomer formation, reducing target compound yield .
- Solvent System : Polar aprotic solvents (DMF) enhance nucleophilicity, while acetone moderates reactivity to favor N-alkylation .
- Purification : Recrystallization (e.g., DMF/acetic acid) or silica gel chromatography ensures >95% purity .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Focus
Discrepancies in NMR or HPLC data often arise from regioisomers, residual solvents, or tautomeric forms. Methodological solutions include:
Comparative Analysis : Use reference spectra of analogous compounds (e.g., methyl 4-{2-[(1-oxo-2-propyl-isoquinolinyl)oxy]acetamido}benzoate) to identify diagnostic peaks .
2D NMR Techniques : HSQC and HMBC clarify connectivity in ambiguous regions (e.g., distinguishing N- vs. O-alkylation sites) .
HPLC-MS Coupling : Quantify impurities and confirm molecular ions (e.g., [M+H]⁺ at m/z 391.4 for the target compound) .
Example Contradiction :
In azide coupling reactions, residual hydrazides (byproducts) may co-elute with the target compound. Gradient elution (MeOH/CH₂Cl₂) effectively separates these species .
What strategies optimize the synthesis of ethyl 2-{2-[(2-ethyl-1-oxo-isoquinolin-5-yl)oxy]acetamido}acetate for scale-up?
Advanced Research Focus
Scale-up challenges include maintaining yield and minimizing hazardous intermediates. Key strategies:
Flow Chemistry : Continuous processing reduces exothermic risks during alkylation and azide reactions .
Catalyst Screening : Immobilized bases (e.g., polymer-supported K₂CO₃) improve recyclability and reduce waste .
In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress and intermediate stability .
Q. Basic Research Focus
HPLC-DAD : Monitor degradation products (e.g., hydrolysis of the ester group) at λ = 254 nm .
Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C indicates room-temperature stability) .
Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify vulnerable functional groups .
Q. Stability Data :
| Condition | Degradation Products Identified |
|---|---|
| Acidic Hydrolysis | Carboxylic acid derivative |
| UV Exposure | Oxidized isoquinoline ring |
How can researchers address low yields in the final coupling step of the synthesis?
Advanced Research Focus
Low yields often result from competing side reactions or poor nucleophile activation. Solutions include:
Activating Agents : Use HOBt/DCC or EDC·HCl to improve coupling efficiency in amide bond formation .
Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >90% conversion .
Solvent Optimization : Switch from DMF to THF for sterically hindered intermediates to enhance solubility .
Example :
Replacing methyl chloroacetate with ethyl bromoacetate increased coupling yields from 58% to 82% in analogous syntheses .
What computational tools are recommended for predicting the compound’s physicochemical properties?
Q. Basic Research Focus
LogP Prediction : Use Molinspiration or ACD/Labs to estimate lipophilicity (critical for bioavailability) .
pKa Determination : SPARC or MarvinSuite predicts ionization states under physiological conditions .
Solubility Modeling : COSMO-RS simulations guide solvent selection for crystallization .
Q. Predicted Data :
| Property | Predicted Value |
|---|---|
| LogP | 2.1–2.5 |
| Aqueous Solubility | 0.12 mg/mL |
What safety protocols are essential when handling azide intermediates during synthesis?
Q. Basic Research Focus
Explosivity Mitigation : Avoid concentrated azide solutions; dilute to <5% w/w during reactions .
Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation exposure .
Quenching : Treat waste with NaNO₂/HCl to decompose residual azides .
Q. Emergency Measures :
- Skin contact: Immediate washing with 10% acetic acid followed by soap/water .
- Spill cleanup: Absorb with vermiculite and neutralize with copper sulfate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
